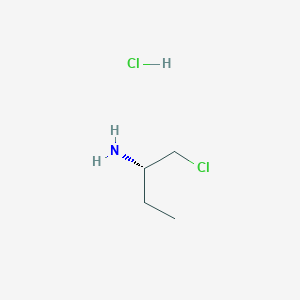![molecular formula C11H14O3 B13556908 2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)propan-2-ol](/img/structure/B13556908.png)
2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)propan-2-ol is an organic compound that features a benzodioxin ring structure
Preparation Methods
The synthesis of 2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)propan-2-ol typically involves the following steps:
Starting Material: The synthesis begins with 2,3-dihydroxybenzoic acid.
Alkylation: The phenolic hydroxyl groups are alkylated.
Azidation: The carboxylic acid group is converted to an azide.
Curtius Rearrangement: The azide undergoes Curtius rearrangement to form an isocyanate.
Hydrolysis and Salification: The isocyanate is hydrolyzed and salified to yield the final product.
Chemical Reactions Analysis
2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide
Scientific Research Applications
2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)propan-2-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential therapeutic effects and drug development.
Industry: It is used in the production of polymers and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)propan-2-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes and receptors, influencing their activity.
Pathways Involved: The compound can modulate biochemical pathways, potentially leading to therapeutic effects
Comparison with Similar Compounds
2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)propan-2-ol can be compared with similar compounds such as:
2,3-Dihydrobenzo[b][1,4]dioxin-6-ol: This compound has a similar benzodioxin structure but differs in its functional groups.
1,4-Benzodioxin-6-propanol, 2,3-dihydro-β-methyl-: Another similar compound with slight variations in its molecular structure
Properties
Molecular Formula |
C11H14O3 |
|---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
2-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-2-ol |
InChI |
InChI=1S/C11H14O3/c1-11(2,12)8-3-4-9-10(7-8)14-6-5-13-9/h3-4,7,12H,5-6H2,1-2H3 |
InChI Key |
MVFXQRZQHILNIV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC2=C(C=C1)OCCO2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


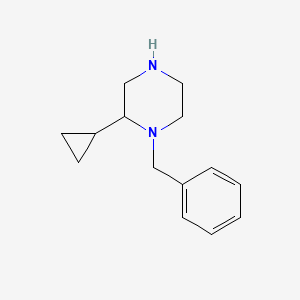
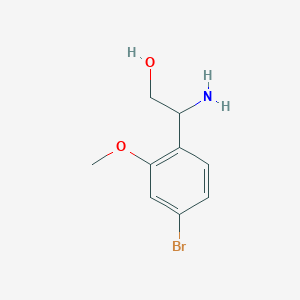
![2-[2-Methoxy-4-(methylsulfanyl)phenyl]ethan-1-aminehydrochloride](/img/structure/B13556837.png)



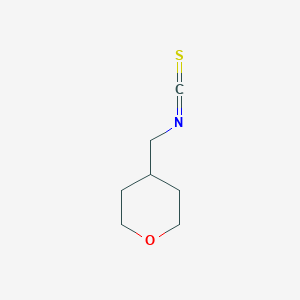

![N-{3-aminospiro[3.3]heptan-1-yl}-1-(2-methoxyphenyl)cyclopropane-1-carboxamide hydrochloride](/img/structure/B13556878.png)
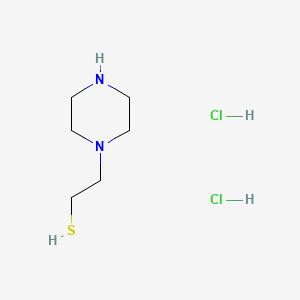
![5-bromo-1H,2H,3H-pyrrolo[2,3-b]pyridine-1-sulfonyl chloride](/img/structure/B13556892.png)
![1-[2-(2-aminoethyl)-3-methylpiperidin-1-yl]-2-(1H-1,2,3-benzotriazol-1-yl)ethan-1-one hydrochloride](/img/structure/B13556901.png)

